7-(2-Carboxyethyl)guanine

Description

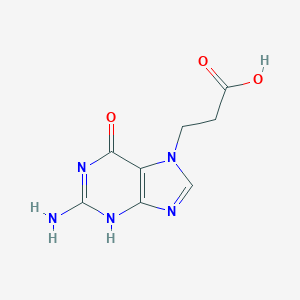

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZWMFXNXFNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148460 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-07-1 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Endogenous/exogenous Sources of 7 2 Carboxyethyl Guanine Adducts

Formation from Nitrosamines and their Metabolites

Certain N-nitrosamines, which are carcinogenic compounds, can be metabolically activated to intermediates that react with DNA, leading to the formation of 7-CEGua adducts. nih.govnih.govacs.org

N-Nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA) as Precursors

7-(2-Carboxyethyl)guanine is a DNA adduct that can potentially be formed from the metabolic processing of the carcinogenic nitrosamine (B1359907) 3-(methylnitrosamino)propionic acid (MNPA). nih.govnih.govacs.org MNPA has been identified in human urine, indicating potential human exposure. nih.govnih.gov While N-nitrososarcosine (NSAR) is also a carcinogenic nitrosamine, its metabolism is associated with the formation of a different adduct, 7-Carboxymethylguanine (7-CMGua). nih.govnih.govacs.org

Research has focused on detecting these adducts in human tissues to better understand cancer etiology. nih.gov In one study analyzing 24 human liver DNA samples, 7-CEGua was ubiquitously detected, whereas 7-CMGua was not found in any sample. nih.govacs.org

| Parameter | Value | Reference |

| Samples Analyzed | 24 Human Liver DNA | nih.gov, acs.org |

| Adduct Detected | 7-(2-Carboxyethyl)guanine (as methyl ester) | nih.gov, acs.org |

| Mean ± S.D. | 373 ± 320 fmol/μmol Guanine (B1146940) | nih.gov, acs.org |

| Equivalent Adducts | 74.6 adducts per 10⁹ nucleotides | acs.org |

| Range | 17–1189 fmol/μmol Guanine | nih.gov, acs.org |

| Adduct Not Detected | 7-Carboxymethylguanine | nih.gov, acs.org |

Role of α-Hydroxylation and Diazonium Ion Intermediates in Formation

The metabolic activation of many nitrosamines, including MNPA, is initiated by cytochrome P450-catalyzed α-hydroxylation. nih.govnih.gov This enzymatic reaction involves the hydroxylation of a carbon atom adjacent to the N-nitroso group. nih.gov In the case of MNPA, α-methyl hydroxylation results in an unstable intermediate. nih.gov

This intermediate compound spontaneously decomposes, losing formaldehyde (B43269) in the process, to yield a highly reactive carboxyethyl diazonium ion. nih.govnih.gov This diazonium ion is a potent electrophile that can then attack nucleophilic sites in DNA. nih.gov The primary site of adduction is the N7 position of guanine, leading to the formation of the 7-(2-Carboxyethyl)guanine adduct (7-CEGua). nih.gov

Adduction via Acrylic Acid and its Derivatives

7-CEGua can also be formed through direct reaction with acrylic acid and its metabolic precursors. nih.govnih.govacs.org

Reaction of Acrylic Acid with DNA in Vitro

Studies have demonstrated that 7-CEGua is formed when acrylic acid reacts directly with DNA in vitro. nih.gov This suggests that acrylic acid itself can act as a direct precursor to this specific DNA adduct. nih.govnih.govacs.org The ubiquitous presence of 7-CEGua in human liver DNA has led to the hypothesis that acrylic acid may be a significant endogenous precursor. nih.govacs.org

Endogenous Formation via Acrolein Metabolism

Acrolein is a highly reactive α,β-unsaturated aldehyde that can be formed endogenously through various metabolic processes. It is known to react with guanosine (B1672433) to form different types of adducts. While direct evidence from the provided search results is not detailed, the established metabolic pathway involves the oxidation of acrolein to acrylic acid. This endogenously produced acrylic acid is then considered a likely precursor for the formation of 7-CEGua in vivo. nih.govacs.org

Formation from β-Propiolactone (BPL)

In addition to nitrosamines and acrylic acid, 7-CEGua adducts are also known to form from the reaction of β-propiolactone (BPL) with DNA. nih.gov Laboratory studies have confirmed that the reaction of BPL with DNA in vitro results in the formation of 7-CEGua. nih.gov This identifies BPL as another chemical precursor capable of inducing this specific type of DNA damage.

Alkylation Mechanisms and SN2 Reactions with Guanine

The formation of 7-(2-Carboxyethyl)guanine adducts on DNA primarily occurs through alkylation, a process where an alkyl group is transferred to a nucleophilic site on a molecule. In the context of DNA, the guanine base contains several nucleophilic centers, with the N7-position being a major site for alkylation by a wide range of agents. This susceptibility is due to the high electron density at this nitrogen atom.

The reaction mechanism for the alkylation of the N7-position of guanine by many carboxyethylating agents is a bimolecular nucleophilic substitution (SN2) reaction. In an SN2 reaction, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. For the formation of 7-CEGua, the N7-atom of guanine acts as the nucleophile, attacking the electrophilic carbon of the carboxyethylating agent. This "back-side attack" results in the formation of a covalent bond between the guanine and the 2-carboxyethyl group, with an inversion of stereochemistry at the carbon atom if it is chiral. The rate of this second-order reaction is dependent on the concentrations of both the DNA (guanine) and the alkylating agent.

Identification of 7-CEGua and 7,9-di(2-carboxyethyl)guanine as Products

The primary product of the reaction between carboxyethylating agents and guanine in DNA is 7-(2-carboxyethyl)guanine (7-CEGua). This adduct has been identified in numerous in vitro and in vivo studies. For instance, the reaction of β-propiolactone with DNA has been shown to yield 7-CEGua as the main product. nih.govacs.org

Under conditions of prolonged exposure or higher concentrations of the carboxyethylating agent, further alkylation can occur. Research has identified the formation of a dialkylated product, 7,9-di(2-carboxyethyl)guanine . acs.org This secondary adduct forms in the same manner as 7-CEGua, with the initial formation of the N7-adduct followed by a second alkylation event at the N9-position of the same guanine base. acs.org

Formation from 1-Nitroso-5,6-dihydrouracil (B98791) (NDHU)

Base-Catalyzed Decomposition and 2-Carboxyethyl Carbonium Ion Intermediate

The potent liver carcinogen 1-nitroso-5,6-dihydrouracil (NDHU) is a significant precursor to 7-CEGua. The formation of the adduct from NDHU proceeds through a distinct mechanism involving the decomposition of the nitrosamine. Under base-catalyzed conditions, such as at a physiological pH of 8, NDHU undergoes decomposition to generate a highly reactive 2-carboxyethyl carbonium-ion-type intermediate . nih.govdrugbank.com This intermediate is a potent electrophile that can readily react with nucleophilic sites on DNA. The base-catalyzed hydrolysis of NDHU yields 3-hydroxypropionic acid and acrylic acid, while methanolysis produces quantitative yields of 3-methoxypropionic acid and methyl carbamate, further supporting the formation of the 2-carboxyethyl carbonium ion intermediate. nih.govdrugbank.com

In Vitro and In Vivo Adduct Formation in Model Systems

The ability of NDHU to form 7-CEGua has been demonstrated in both laboratory settings and living organisms.

In Vitro Findings: When tritium-labeled ([³H]) NDHU was reacted with DNA and RNA in vitro at pH 8, 7-(2'-carboxyethyl)guanine was detected in the hydrolysate. nih.govdrugbank.com The identity of the adduct was confirmed through co-chromatography with an authentic standard and a reverse isotope-dilution procedure. nih.govdrugbank.com In these in vitro reactions with DNA, the 7-CEGua adduct accounted for a substantial portion, up to 94%, of the total radioactivity bound to the DNA. nih.gov

In Vivo Findings: Following oral administration of [³H]NDHU to MRC Wistar rats, radioactively labeled 7-CEGua was identified in the hydrolysates of liver DNA and RNA. nih.govdrugbank.com However, in the in vivo context, the proportion of 7-CEGua relative to other adducts was lower than in the in vitro experiments, constituting about 21% of the radioactivity in liver DNA. nih.gov These adducts were found to persist in the liver DNA for up to 33 days after administration, indicating their stability and potential for long-term biological consequences. nih.gov

Below is a table summarizing the relative abundance of 7-CEGua formed from NDHU in different experimental systems.

| Experimental System | Matrix | Relative Abundance of 7-CEGua | Citation |

| In Vitro Reaction | DNA | 94% of total radioactivity | nih.gov |

| In Vivo (MRC Wistar Rats) | Liver DNA | 21% of total radioactivity | nih.gov |

Other Potential Carboxyethylating Agents and Sources of 7-(2-Carboxyethyl)guanine Adducts

Besides NDHU, several other endogenous and exogenous compounds have been identified as potential precursors for the formation of 7-CEGua adducts.

3-(Methylnitrosamino)propionic acid (MNPA): This carcinogenic nitrosamine, found in human urine, can be metabolically activated to a carboxyethylating agent. nih.govnih.gov The metabolic pathway is expected to yield a carboxyethyl diazonium ion, which can then react with DNA to form 7-CEGua. nih.gov

Acrylic acid: This widely used industrial chemical and potential endogenous compound can react with DNA to form 7-CEGua, although the reaction is reported to be slow in vitro. nih.govnih.gov The ubiquitous presence of acrylic acid and its metabolites in the urine of non-smokers suggests it may be an endogenous precursor to the 7-CEGua detected in human liver DNA. nih.gov

β-Propiolactone (BPL): This alkylating agent and carcinogen is known to react with DNA, primarily at the N7 position of guanine and the N1 position of adenine, to form carboxyethyl derivatives. nih.govdrugbank.com In vitro studies have confirmed that BPL reacts with guanine to form 7-CEGua. nih.gov

The ubiquitous presence of 7-CEGua in all 24 human liver DNA samples analyzed in one study highlights the importance of understanding its various sources. nih.govnih.gov The levels detected ranged significantly, as detailed in the table below.

| Sample Type | Number of Samples | Mean ± SD (fmol/µmol Gua) | Range (fmol/µmol Gua) | Citation |

| Human Liver DNA | 24 | 373 ± 320 | 17 - 1189 | nih.govnih.gov |

This finding suggests continuous exposure to endogenous and/or exogenous carboxyethylating agents. nih.govnih.gov

Analytical Methodologies for the Detection and Quantitation of 7 2 Carboxyethyl Guanine

Mass Spectrometry-Based Approaches

Mass spectrometry has become the cornerstone for the analysis of 7-CEGua, offering high sensitivity and specificity. Various iterations of this technology have been adapted to meet the specific challenges of detecting and quantifying this adduct in complex biological matrices.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS-SRM) for Adduct Detection

A prevalent method for the detection of 7-CEGua is Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Selected Reaction Monitoring (LC-ESI-MS/MS-SRM). acs.orgnih.gov This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. In a typical workflow, DNA is first enzymatically hydrolyzed to release the adducted base. acs.orgnih.gov To enhance detection, the 7-CEGua is often converted to its methyl ester. acs.orgnih.govnih.gov

The analysis is then performed by monitoring specific mass transitions. For the methyl ester of 7-CEGua, a common transition monitored is m/z 238 [M+H]⁺ to m/z 152 [BH]⁺, which is characteristic of the analyte. acs.orgnih.govnih.gov This highly specific detection method has been successfully used to identify 7-CEGua in all 24 human liver DNA samples analyzed in one study, demonstrating its ubiquitous presence. acs.orgnih.govnih.gov The method is noted for its sensitivity, accuracy, and precision. acs.orgnih.gov

Table 1: LC-ESI-MS/MS-SRM Parameters for 7-CEGua Detection

| Parameter | Value | Reference |

|---|---|---|

| Analyte | 7-(2-Carboxyethyl)guanine methyl ester | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | acs.orgnih.gov |

Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS) for Precise Quantitation

For highly precise quantitation, Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS) is employed. nih.gov This method offers enhanced sensitivity and mass accuracy, which is crucial for distinguishing the analyte from interfering substances in complex samples like leukocyte DNA. nih.govnih.gov Nanoelectrospray ionization (NSI) improves ionization efficiency for small sample volumes, while high-resolution mass spectrometry (HRMS) provides very accurate mass measurements, further confirming the identity of the detected adducts. nih.govnih.gov This technique was utilized to quantify 7-CEGua levels in the leukocyte DNA of smokers and non-smokers, providing the first data on the levels of this adduct in human white blood cells. nih.gov

In one study, the levels of 7-CEGua in leukocyte DNA were determined to be 0.6 ± 0.2 pmol/µmol dG in smokers and 0.5 ± 0.2 pmol/µmol dG in non-smokers. nih.gov

Application of Stable Isotope-Labeled Internal Standards (e.g., [¹⁵N₅]7-CEGua) in Quantitative Analysis

To ensure the accuracy and precision of quantitative analyses, stable isotope-labeled internal standards are indispensable. crimsonpublishers.comscispace.comnih.gov For the analysis of 7-CEGua, [¹⁵N₅]7-CEGua is commonly used as an internal standard. acs.orgnih.gov This standard is chemically identical to the analyte but has a different mass due to the incorporation of five ¹⁵N isotopes. acs.orgnih.gov

By adding a known amount of the internal standard to the sample at the beginning of the preparation process, any variations in sample extraction, derivatization, and ionization can be corrected for. crimsonpublishers.comnih.gov The ratio of the signal from the analyte to the signal from the internal standard is used for quantification, which significantly improves the reliability of the results. nih.govresearchgate.net The use of [¹⁵N₅]7-CEGua has been a key component in the successful quantification of 7-CEGua in human liver and leukocyte DNA. acs.orgnih.govnih.gov

Derivatization Strategies (e.g., Methyl Esters) for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to improve its analytical properties. spectroscopyonline.com In the context of 7-CEGua analysis by mass spectrometry, the compound is often converted to its methyl ester. acs.orgnih.govnih.gov This is typically achieved by treating the sample with acetyl chloride in methanol. acs.orgnih.gov

This derivatization serves multiple purposes. It can increase the volatility and thermal stability of the compound, which can be beneficial for certain chromatographic and mass spectrometric interfaces. mdpi.com More importantly, it can enhance the ionization efficiency and improve the fragmentation pattern in the mass spectrometer, leading to better sensitivity and selectivity of the assay. nih.gov The conversion to the methyl ester of 7-CEGua has been shown to result in a sensitive, accurate, and precise analytical method. acs.orgnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating 7-CEGua from the complex mixture of molecules present in biological samples before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Adduct Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the isolation and analysis of 7-CEGua. biorxiv.orgsielc.com It is often used as the separation front-end for mass spectrometry, but can also be used for initial purification and fractionation of the sample. nih.gov In the analysis of 7-CEGua, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govbiorxiv.org

Different HPLC columns, such as Zorbax SB C18 and Synergi Polar-RP, have been successfully used to separate 7-CEGua and its internal standard from other components of hydrolyzed DNA. nih.gov The choice of the column and the gradient of the mobile phase are optimized to achieve good resolution and peak shape for the analyte. nih.gov This separation is critical to reduce matrix effects and ensure that the mass spectrometer is analyzing a relatively pure compound, thereby increasing the accuracy of the measurement. ual.es

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 7-(2-Carboxyethyl)guanine | 7-CEGua |

| Guanine (B1146940) | Gua |

| Deoxyguanosine | dG |

Thin-Layer Chromatography (TLC) in Initial Adduct Separation

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible method for the separation of alkylated purines, including 7-CEGua, from complex mixtures. While detailed protocols specifically for 7-CEGua are not extensively published, established methods for the separation of analogous compounds provide a strong basis for its analysis.

One-dimensional TLC methods on commercially available silica (B1680970) gel plates have proven effective for separating mixtures of alkylated guanines, adenines, uracils, and cytosines. nih.gov The choice of the mobile phase is critical for achieving optimal separation. A common approach involves using a mixture of two solvents, with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) to prevent streaking and ensure well-defined spots. nih.gov For instance, a combination of TLC with High-Performance Liquid Chromatography (HPLC) has been successfully employed for the separation of 32P-postlabelled 7-methylguanine (B141273) and 7-(2-hydroxyethyl)guanine adducts, indicating the utility of TLC in the initial cleanup and separation stages of adduct analysis.

Table 1: General Parameters for TLC Separation of Alkylated Guanines

| Parameter | Description |

| Stationary Phase | Silica gel plates |

| Mobile Phase | Mixture of two organic solvents (e.g., chloroform (B151607) and methanol) with ammonium hydroxide |

| Visualization | UV light |

| Identification | Comparison of Rf values with authentic standards |

Solid-Phase Extraction (SPE) for Sample Purification and Enrichment

Solid-Phase Extraction (SPE) is an indispensable technique for the purification and concentration of 7-CEGua from complex biological matrices such as DNA hydrolysates. nih.govnih.govacs.org This method offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

A common strategy for the analysis of 7-CEGua from DNA involves initial enzymatic hydrolysis of the DNA to release the adducted base. nih.govnih.govacs.org The resulting hydrolysate is then subjected to a multi-step SPE procedure. In many published methods, 7-CEGua is first partially purified and then converted to its methyl ester to improve its chromatographic properties and detection sensitivity in subsequent analyses like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govacs.org

A detailed SPE protocol for the purification of the methyl ester of 7-CEGua from human liver DNA hydrolysates has been described. nih.gov This protocol involves two sequential SPE steps:

Table 2: Two-Step SPE Protocol for the Purification of 7-CEGua Methyl Ester

| Step | Sorbent | Conditioning Solvents | Wash Solvents | Elution Solvent |

| SPE 1 (Initial Cleanup) | Mixed-mode cation exchange cartridge | Methanol, Water | Water, Methanol | 5% Ammonium hydroxide in methanol |

| SPE 2 (Final Purification) | Polymeric reversed-phase cartridge (e.g., Strata-X) | Methanol, Water | Water, 5% Methanol in water | 50% Methanol in water |

This two-step SPE process effectively removes interfering substances from the sample, leading to a cleaner extract and more reliable quantification of 7-CEGua.

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are fundamental in the research setting for the structural confirmation and quantification of synthesized or isolated 7-CEGua.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 7-CEGua. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7-(2-Carboxyethyl)guanine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanine C8-H | ~8.0 | ~140 |

| Ethyl CH₂ (adjacent to N7) | ~4.5 | ~45 |

| Ethyl CH₂ (adjacent to COOH) | ~2.8 | ~35 |

| Carboxyl COOH | >10 (exchangeable) | ~175 |

| Guanine Ring Carbons | - | 110 - 160 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adduct Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of purine (B94841) derivatives, including 7-CEGua, based on their characteristic absorption of UV light. libretexts.orgmasterorganicchemistry.com The Beer-Lambert law provides the basis for this quantitative analysis, relating the absorbance of a solution to the concentration of the analyte and the path length of the light beam. libretexts.org

Guanine and its derivatives typically exhibit a strong absorbance maximum (λmax) in the range of 240-280 nm. nih.gov For instance, in one study, a UV detector set at 254 nm was used for the collection of 7-CEGua fractions from an HPLC system. nih.gov While the specific molar extinction coefficient (ε) for 7-CEGua is not widely reported, it is a critical parameter for accurate quantification and can be determined experimentally by measuring the absorbance of a solution of known concentration.

Table 4: UV-Vis Absorption Characteristics of Guanine Derivatives

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Guanosine (B1672433) | 253 | 13,700 |

| 7-Methylguanine | 284 | 9,700 |

| 7-(2-Carboxyethyl)guanine | Expected around 250-280 | To be determined experimentally |

Immunochemical Detection Techniques

Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISAs), offer high sensitivity and specificity for the detection of DNA adducts like 7-alkylguanines.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for 7-Alkylguanines

The development of ELISAs for 7-alkylguanines, including those structurally similar to 7-CEGua, has been a significant advancement in the field of biomonitoring. nih.govthermofisher.comnih.govresearchgate.net These assays typically employ monoclonal or polyclonal antibodies that specifically recognize the target adduct.

While a commercially available ELISA kit specifically for 7-CEGua has not been identified, the principles of ELISA development for related compounds are well-established. nih.gov For example, monoclonal antibodies have been successfully developed against 7-(2-hydroxyethyl)guanine (7-HEG), a structurally similar adduct. nih.gov In these competitive ELISAs, the sample containing the adduct of interest competes with a labeled adduct for binding to a limited amount of antibody coated on a microplate. The amount of bound labeled adduct is inversely proportional to the concentration of the adduct in the sample.

The development of a specific ELISA for 7-CEGua would involve synthesizing a 7-CEGua-protein conjugate to be used as an immunogen for antibody production in animals. Subsequently, the produced antibodies would be characterized for their sensitivity and specificity. The sensitivity of such an assay can be very high, often reaching the femtomole per well range. nih.gov

Table 5: Key Parameters in the Development of an ELISA for 7-Alkylguanines

| Parameter | Description |

| Antibody Type | Monoclonal or Polyclonal |

| Assay Format | Competitive ELISA |

| Antigen | 7-CEGua conjugated to a carrier protein (for immunization and plate coating) |

| Detection | Enzyme-linked secondary antibody with a chromogenic or fluorogenic substrate |

| Sensitivity | Potentially in the fmol/well range |

| Specificity | Assessed by cross-reactivity with other purine derivatives and unmodified DNA |

Immunoaffinity Purification in 7-Alkylguanine Adduct Research

Immunoaffinity purification represents a highly selective and efficient method for the isolation of 7-alkylguanine adducts, including 7-(2-carboxyethyl)guanine, from complex biological matrices such as DNA hydrolysates and urine. nih.gov This technique leverages the high specificity of antibodies to target and capture specific analytes. In the context of 7-alkylguanine research, both compound-specific and group-specific antibodies have been successfully developed. nih.gov

The methodology involves immobilizing these specific antibodies onto a solid support, such as a resin or magnetic beads, to create an immunoaffinity column. nih.gov When a biological sample, like a DNA hydrolysate, is passed through this column, the 7-alkylguanine adducts bind to the antibodies while other components of the matrix are washed away. The captured adducts can then be eluted from the column, resulting in a highly purified and concentrated sample.

This purification step is crucial as it significantly enhances the sensitivity and reliability of subsequent quantitative analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for quantification after the immunoaffinity cleanup. nih.gov The use of these immunoaffinity columns has been instrumental in studying human exposure to alkylating agents from sources like tobacco smoke. nih.gov By effectively purifying these adducts, researchers can achieve more accurate measurements, which are essential for molecular dosimetry and understanding the biological significance of these DNA lesions. nih.govcapes.gov.br N7-guanine adducts are considered excellent biomarkers for assessing internal exposure to various carcinogens. nih.gov

Below is a summary of the key aspects of immunoaffinity purification in this research area:

| Feature | Description |

| Principle | Utilizes the specific binding between an antibody and its target antigen (7-alkylguanine adduct). |

| Reagents | Compound-specific or group-specific monoclonal antibodies for 7-alkylguanines. nih.gov |

| Procedure | Antibodies are immobilized on a solid support. The sample is loaded, non-target molecules are washed away, and the purified adducts are eluted. nih.gov |

| Application | Purification of adducts from complex biological samples like urine and DNA hydrolysates. nih.gov |

| Advantages | High selectivity and efficiency, leading to cleaner samples and improved detection limits for subsequent analysis. nih.gov |

| Downstream Analysis | Enables sensitive quantification by methods like HPLC-fluorescence, GC-MS, and ELISA. nih.gov |

Molecular Interactions and Biological Implications of 7 2 Carboxyethyl Guanine in Nucleic Acids

7-(2-Carboxyethyl)guanine as a DNA Adduct: Structural and Conformational Aspects

The formation of 7-CEGua introduces a chemical modification at a critical position on the guanine (B1146940) base, which can influence the local structure and stability of the DNA double helix. This section explores the preferential formation of this adduct and its subsequent effects on DNA conformation.

Preferential Adduction at the N7 Position of Guanine

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic alkylating agents. mdpi.com The formation of 7-(2-Carboxyethyl)guanine can occur through the metabolic activation of carcinogenic nitrosamines such as N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA). nih.govnih.govacs.org Additionally, acrylic acid, a widely used industrial chemical and a compound formed during high-temperature cooking, is considered a likely endogenous precursor to 7-CEGua. nih.govnih.govacs.org The reaction involves the addition of a 2-carboxyethyl group to the N7 atom of the guanine base.

The presence of this adduct has been confirmed in human tissues. A study analyzing human liver DNA samples found 7-CEGua to be ubiquitously present, with a mean level of 373 ± 320 fmol/μmol of guanine, which corresponds to approximately 74.6 adducts per 10⁹ nucleotides. nih.govnih.govacs.org The levels ranged from 17 to 1189 fmol/μmol of guanine across the 24 samples analyzed. nih.govacs.org

Biological Consequences of 7-(2-Carboxyethyl)guanine Adduct Formation

The formation of 7-CEGua adducts is not a benign event. These lesions can trigger a cascade of cellular responses and have significant implications for the maintenance of genomic integrity.

Contribution to Mutagenesis and Genomic Instability

While 7-alkylguanine derivatives are generally not considered to be directly miscoding lesions, their formation can contribute significantly to mutagenesis and genomic instability. nih.gov The primary mechanism for this is through the process of depurination. The destabilization of the N-glycosidic bond by the N7-adduction facilitates the spontaneous cleavage of this bond, leading to the loss of the entire guanine base and the formation of an apurinic/apyrimidinic (AP) site. nih.gov If these AP sites are not repaired before DNA replication, they can lead to the insertion of an incorrect base, most commonly adenine, opposite the lesion. This can result in G→T transversion mutations. nih.gov The accumulation of such mutations in critical genes, such as tumor suppressor genes or oncogenes, is a hallmark of genomic instability and a driving force in cancer development. nih.gov

Role in Depurination and Apurinic Site Formation

The formation of 7-CEGua directly contributes to an increased rate of depurination. The positive charge introduced on the guanine ring acts as a potent electron-withdrawing group, weakening the C1'-N9 glycosidic bond and making it susceptible to hydrolysis. nih.gov Studies on other N7-alkylguanine adducts have demonstrated significantly accelerated rates of depurination compared to unmodified guanine. For example, 7-methylguanine (B141273) is released from DNA much faster than guanine under physiological conditions. While the precise half-life for the depurination of 7-CEGua has not been reported, it is expected to be significantly shorter than that of the unmodified base, leading to a higher steady-state level of AP sites in the genome. It is estimated that thousands of purines are lost daily in a typical human cell through spontaneous depurination, and the presence of adducts like 7-CEGua would further increase this number. nih.gov

Potential Influence on DNA Replication and Repair Processes

The presence of 7-CEGua adducts and the subsequent formation of AP sites can interfere with both DNA replication and repair. During replication, DNA polymerases can be stalled by the presence of a bulky adduct in the template strand. While N7-adducts are in the major groove and may not directly block the polymerase active site in the same way as a minor groove adduct, they can still impede the progression of the replication fork.

More significantly, the resulting AP sites are non-instructional and can be bypassed by specialized translesion synthesis (TLS) polymerases, which are often error-prone and are a major source of mutations.

The primary cellular defense against AP sites is the base excision repair (BER) pathway. nih.gov This multi-step process is initiated by an AP endonuclease that cleaves the phosphodiester backbone adjacent to the baseless site. Subsequently, the sugar-phosphate remnant is removed, and a DNA polymerase inserts the correct nucleotide, followed by ligation to restore the integrity of the DNA strand. The efficiency of BER in repairing the AP sites generated from 7-CEGua depurination is a critical determinant of the ultimate mutagenic outcome of this lesion.

Link to Gene Expression and Epigenetic Mechanisms through Guanine Modifications

The formation of 7-(2-Carboxyethyl)guanine (7-CEGua) adducts in DNA introduces a modification at the N7 position of guanine, a site that is not directly involved in the Watson-Crick base pairing that constitutes the primary genetic code. However, this alteration can have significant indirect consequences for gene expression and epigenetic regulation. The presence of a bulky and charged carboxyethyl group at the N7 position can influence the local DNA structure and its interactions with proteins that regulate gene activity.

While N7-alkylguanine adducts are generally not considered to be directly mutagenic, they can contribute to genomic instability. These adducts are prone to spontaneous depurination, a process that excises the modified guanine base, leaving behind an apurinic (AP) site. nih.gov If not repaired, these AP sites can lead to mutations, such as G → T transversions, during DNA replication. nih.gov

The modification of guanine at the N7 position can also interfere with epigenetic mechanisms. Methylation of cytosine bases in CpG islands is a key epigenetic mark associated with gene silencing. The presence of a 7-CEGua adduct in or near a CpG island could potentially hinder the access of DNA methyltransferases, thereby altering methylation patterns and consequently gene expression. Furthermore, modifications at the N7 position of guanine have been shown to influence chromatin structure. Alterations in the association of proteins with methylated bases can lead to chromatin remodeling, which in turn can increase or decrease gene expression. nih.gov

Although direct studies on the specific effects of 7-CEGua on gene expression are limited, the general understanding of N7-guanine modifications suggests a potential for this adduct to contribute to aberrant gene regulation. The ubiquitous presence of 7-CEGua in human liver DNA, as detected in various studies, underscores the importance of understanding its biological implications. nih.govnih.gov

Interactions with Other Biomolecules

Binding to Ribonucleic Acid (RNA)

While much of the research on 7-(2-Carboxyethyl)guanine has focused on its presence in DNA, the modification of guanine bases is also a known phenomenon in ribonucleic acid (RNA). N7-guanine methylation is a common post-transcriptional modification in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This modification is critical for RNA stability, processing, and function. nih.gov

Given that the formation of 7-CEGua can occur through the reaction of acrylic acid with guanine, it is plausible that this adduct can also form on RNA molecules. nih.gov The presence of a 7-CEGua adduct on RNA could have several functional consequences. For instance, in mRNA, a modification at the 5' cap, which contains a 7-methylguanosine, is crucial for translation initiation. The presence of a carboxyethyl group instead of a methyl group could interfere with the binding of translation initiation factors, thereby affecting protein synthesis.

In tRNA, modified guanines are often found in the anticodon loop and are important for maintaining the correct reading frame during translation. A 7-CEGua modification in this region could disrupt the codon-anticodon interaction, leading to translational errors. While direct evidence for the binding of 7-CEGua to RNA and its specific functional consequences is an area requiring further investigation, the established importance of N7-guanine modifications in RNA biology suggests that the formation of 7-CEGua on RNA could be a significant event with biological repercussions.

Interactions with Cellular Proteins in Adduct Recognition

The integrity of the genome is constantly challenged by DNA damage, including the formation of adducts like 7-(2-Carboxyethyl)guanine. Cells have evolved sophisticated DNA repair mechanisms to recognize and remove such lesions. The recognition of these adducts is the critical first step in their repair.

The primary pathway for the repair of N7-alkylguanine adducts is base excision repair (BER). While the specific proteins that directly recognize 7-CEGua have not been definitively identified in all organisms, the general mechanism involves a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the adducted base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway.

It is also important to note that N7-guanine adducts can undergo a chemical rearrangement to form ring-opened formamidopyrimidine (FAPy) lesions. researchgate.net These FAPy adducts are more stable and have a higher mutagenic potential than their N7-guanine precursors. researchgate.net Specific DNA glycosylases, such as Fpg/Nei family proteins, are known to recognize and excise FAPy lesions.

The interaction between the carboxylate group of 7-CEGua and cellular proteins is also a relevant consideration. Studies have shown that carboxylate ions can interact specifically with guanine derivatives. nih.gov This suggests that the carboxyethyl group of 7-CEGua may play a role in the recognition of the adduct by DNA repair proteins or, conversely, could interfere with the binding of other DNA-binding proteins, such as transcription factors. The balance between the formation of 7-CEGua adducts and their recognition and repair by cellular proteins is a crucial determinant of the potential for this adduct to lead to mutations and cellular dysfunction.

Mechanistic Studies of 7 2 Carboxyethyl Guanine Adduct Formation and Repair

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as powerful tools to investigate the formation of DNA adducts at a molecular level. These methods provide insights into reaction mechanisms, energetics, and the influence of the surrounding environment, complementing experimental findings.

Elucidation of Reaction Mechanisms (e.g., SN2) for Adduct Formation

The formation of 7-(2-carboxyethyl)guanine often proceeds through a bimolecular nucleophilic substitution (SN2) reaction mechanism. wikipedia.orgresearchgate.net In this type of reaction, a nucleophile, in this case, the N7 position of guanine (B1146940), attacks an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.comyoutube.com The N7 position of guanine is a primary site for DNA alkylation due to its high nucleophilicity. unc.edunih.gov

The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com The reaction proceeds through a high-energy transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. masterorganicchemistry.comyoutube.com The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.com

Calculation of Activation Energies and Reaction Pathways

Computational studies allow for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. frontiersin.org These calculations are critical for determining the feasibility and rate of a particular reaction pathway. For instance, quantum chemical calculations can be used to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. researchgate.net

Different theoretical models and basis sets, such as the CBS-QB3 method, can be employed to determine the activation energies for the formation of guanine adducts. researchgate.net These calculations can reveal that certain reaction pathways may have prohibitively high activation energies, making them unlikely to occur under physiological conditions. researchgate.net For example, a study on guanine formation from simpler precursors found that the activation energy was too high for the reaction to proceed in the interstellar medium without the presence of a catalyst. researchgate.net

Influence of Solvent Effects on Adduction Reactions

The solvent environment can significantly influence the rates and mechanisms of chemical reactions, including the formation of DNA adducts. nih.gov Computational models can incorporate solvent effects, either implicitly as a continuous dielectric medium or explicitly by including individual solvent molecules in the calculation. physchemres.org

In Vitro Studies of 7-(2-Carboxyethyl)guanine Reactivity

In vitro studies provide a controlled environment to investigate the reactivity of 7-(2-carboxyethyl)guanine with nucleic acids and to compare its reactivity with other nucleobases. These experiments are essential for validating computational predictions and for understanding the fundamental chemistry of adduct formation.

Reactivity with DNA and RNA under Controlled Conditions

Experiments conducted in vitro have demonstrated the formation of 7-(2-carboxyethyl)guanine when DNA and RNA are reacted with precursors under controlled pH conditions. nih.gov For instance, the reaction of DNA with acrylic acid is a plausible source for the formation of 7-CEGua. nih.govnih.gov

In one study, the reaction of a precursor molecule with DNA at pH 8 led to the detection of 7-CEGua in the hydrolysate. nih.gov The identity of the adduct was confirmed by co-chromatography with an authentic standard. nih.gov The formation of 7-CEGua has also been observed in calf thymus DNA. nih.gov Furthermore, the formation of N2-carboxyethyldeoxyguanosine, a related adduct, has been shown to decrease the stability of the N-glycosidic bond in vitro, leading to depurination and the release of the modified guanine base. nih.gov

| Parameter | Condition | Result | Reference |

| Reactant | DNA and ³H-labeled 1-nitroso-5,6-dihydrouracil (B98791) | Detection of 7-(2'-carboxyethyl)guanine | nih.gov |

| pH | 8 | Adduct formation observed | nih.gov |

| Reactant | RNA and ³H-labeled 1-nitroso-5,6-dihydrouracil | Detection of 7-(2'-carboxyethyl)guanine | nih.gov |

| DNA Source | Calf Thymus DNA | Formation of 7-CEGua observed | nih.gov |

| Adduct Studied | N2-carboxyethyldeoxyguanosine | Decreased stability of N-glycosidic bond, leading to depurination | nih.gov |

Comparative Reactivity with Other Nucleobases

The N7 position of guanine is generally the most nucleophilic site among the DNA bases, making it a primary target for alkylating agents. unc.edunih.gov However, other sites on guanine and other nucleobases can also be modified, albeit typically to a lesser extent. nih.gov

In vitro studies can compare the extent of adduct formation at different nucleophilic sites. For example, while 7-CEGua is a significant adduct, the formation of other adducts can also be quantified. In a study involving the reaction of a precursor with DNA in vitro, the 7-CEGua fraction accounted for 94% of the total radioactivity in the DNA. nih.gov This indicates a high degree of selectivity for the N7 position of guanine under these specific conditions. Comparative studies also investigate the formation of different types of adducts, such as carboxymethylguanine versus carboxyethylguanine, from their respective precursors. nih.govnih.gov

In Vivo Model Systems for 7-(2-Carboxyethyl)guanine Adduct Research

In vivo models are indispensable for understanding the biological relevance of DNA adducts like 7-(2-Carboxyethyl)guanine (7-CEGua). These systems allow researchers to study the formation, persistence, and repair of such adducts within the complex environment of a living organism, providing insights that in vitro studies cannot replicate. Animal models, particularly rodents, have been instrumental in elucidating the behavior of N7-substituted guanine adducts, offering a framework for investigating the specific kinetics and consequences of 7-CEGua.

Animal models are crucial for investigating the formation and persistence of DNA adducts following exposure to parent carcinogens. The study of various N7-alkylguanine adducts in rats and mice provides a strong precedent for methodologies applicable to 7-CEGua research.

Rat Models: The rat liver is a primary site for metabolic activation of many pro-carcinogens. Studies involving the administration of carcinogens to rats have successfully characterized DNA adducts in liver tissue. For instance, research on the carcinogen 3,2'-dimethyl-4-aminobiphenyl in F344 rats demonstrated significant covalent binding to hepatic DNA, with specific adducts being identified and quantified. nih.gov Similarly, following administration of [3H]cyclophosphamide to rats, the major DNA adduct, a hydroxylated nornitrogen mustard adduct of guanine, was identified in liver and other tissues, with peak binding occurring between 1-4 hours. nih.gov These models are directly relevant for studying 7-CEGua, which has been detected ubiquitously in human liver DNA, suggesting that endogenous or environmental precursors are metabolized there. nih.gov

Mouse Models: Mice are also extensively used, particularly in studies involving inhalation exposure or topical application. In studies of styrene (B11656) exposure in NMRI mice, N7-guanine adducts were measured in the lungs and liver, demonstrating tissue-specific differences in adduct formation. nih.gov Research on safrole, a natural compound, in mice showed the in vivo formation of N7-guanine DNA adducts, which were subsequently detected in urine, indicating formation followed by depurination and excretion. nih.gov Mouse xenograft models, where human tumor cells are implanted in mice, are also used to study DNA adduct formation from specific compounds in a controlled in vivo setting. maastrichtuniversity.nl These approaches could be adapted to study the formation and persistence of 7-CEGua in various tissues, including skin and lung, following exposure to its precursors like 3-(methylnitrosamino)propionic acid (MNPA) or acrylic acid. nih.gov

The table below summarizes findings from animal models used to study N7-guanine adducts, providing a basis for 7-CEGua research.

| Animal Model | Tissue Studied | Compound Administered | Key Findings |

| Male F344 Rat | Liver, Intestinal Epithelium | 3,2'-dimethyl-4-aminobiphenyl (DMABP) | High levels of covalent binding to hepatic DNA; identification of N-(deoxyguanosin-8-yl)-DMABP as the major adduct. nih.gov |

| Rat | Liver, Bladder | [3H]cyclophosphamide | Identification of a major N7-guanine adduct; maximal DNA binding observed 1-4 hours post-injection. nih.gov |

| NMRI Mice | Lungs, Liver | Styrene (inhalation) | Linear increase in β-SO-guanine DNA adducts in lungs with exposure; no adducts detected in the liver. nih.gov |

| Mice | Urine | Safrole 2',3'-oxide (SFO) | In vivo formation of N7γ-SFO-Gua, which was rapidly depurinated and excreted in urine within 2 days. nih.gov |

The persistence of a DNA adduct is a critical factor in its potential to cause mutations. N7-guanine adducts, including 7-CEGua, are known to be chemically unstable. nih.govnih.gov This instability is due to the positive charge on the guanine ring system, which weakens the N-glycosidic bond, leading to spontaneous depurination—the cleavage of the bond between the adducted base and the deoxyribose sugar. nih.gov

Steady State and Depurination: In cases of continuous exposure to an alkylating agent, N7-guanine adduct levels tend to accumulate until they reach a steady state, typically within 7-10 days. nih.gov This equilibrium is achieved when the rate of new adduct formation equals the rate of adduct loss, which occurs through both spontaneous chemical depurination and enzymatic repair. nih.gov The depurinated adducts are then often excreted in the urine. For example, in mice treated with safrole, the corresponding N7-guanine adduct was detected in urine on the first and second day after treatment but was below the limit of quantitation by the third day, demonstrating rapid in vivo formation, depurination, and excretion. nih.gov

Enzymatic Recognition and Repair Pathways of 7-Alkylguanine Adducts

The primary defense mechanism against the potentially harmful effects of 7-alkylguanine adducts is the Base Excision Repair (BER) pathway. mdpi.comnih.gov This highly conserved pathway is responsible for removing a wide range of damaged bases from DNA.

Initiation by DNA Glycosylases: The BER pathway is initiated by a specific class of enzymes called DNA glycosylases. nih.govnih.govnih.gov For N7-alkylguanine lesions like N⁷-methylguanine (a close structural analog of 7-CEGua), the key enzyme is N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine glycosylase (AAG). mdpi.com AAG recognizes the damaged base and cleaves the N-glycosidic bond, removing the adducted guanine and creating an apurinic/apyrimidinic (AP) site—a gap in the DNA where the base is missing. nih.gov AAG has a broad substrate specificity and can remove various N-methylated purines. mdpi.com

Completion of the BER Pathway: Following the action of AAG, the AP site is processed by other enzymes to restore the original DNA sequence. AP endonuclease 1 (APE1) nicks the DNA backbone at the AP site. nih.gov Subsequently, either a single nucleotide (short-patch BER) or a small stretch of nucleotides (long-patch BER) is synthesized by a DNA polymerase to fill the gap, and the strand is sealed by a DNA ligase. nih.gov

While BER is the main pathway, other repair mechanisms may be involved, particularly for bulkier adducts. However, for straight-chain alkyl lesions at the N7-guanine position, BER initiated by AAG is considered the principal route of repair. mdpi.com The efficiency of this pathway is crucial in preventing the accumulation of adducts like 7-CEGua and mitigating their potential downstream consequences, such as the formation of mutagenic AP sites. nih.gov

Research Applications and Future Directions for 7 2 Carboxyethyl Guanine Studies

Development of 7-(2-Carboxyethyl)guanine as a Biomarker

The utility of 7-CEGua as a biomarker is actively being explored, with a focus on its detection in human tissues and its association with exposure to specific chemical precursors.

Detection in Human Biological Samples (e.g., Liver DNA, Leukocyte DNA)

Sensitive and specific analytical methods have been instrumental in detecting 7-CEGua in human biological samples. A key technique employed is liquid chromatography-electrospray ionization-tandem mass spectrometry with selected reaction monitoring (LC-ESI-MS/MS-SRM). nih.govacs.orgnih.gov This method has been successfully used to identify and quantify 7-CEGua in human liver DNA. nih.govacs.orgnih.gov

In a study analyzing 24 human liver DNA samples, 7-CEGua was detected in every sample. nih.govacs.orgnih.gov The levels of this adduct, measured as its methyl ester, showed considerable variation among individuals. nih.govacs.orgnih.gov The mean concentration was found to be 373 ± 320 fmol/μmol of guanine (B1146940), which corresponds to approximately 74.6 adducts per 10⁹ nucleotides. nih.govacs.orgnih.gov The range of detected levels was wide, spanning from 17 to 1189 fmol/μmol of guanine. nih.govacs.orgnih.gov

Recognizing the limitations of obtaining liver tissue for routine monitoring, research is expanding to investigate the presence of 7-CEGua in more accessible biological matrices, such as leukocyte DNA and urine. nih.gov

Table 1: Levels of 7-(2-Carboxyethyl)guanine in Human Liver DNA

| Parameter | Value | Unit |

|---|---|---|

| Mean ± Standard Deviation | 373 ± 320 | fmol/μmol Guanine |

| Equivalent Adducts | 74.6 | adducts per 10⁹ nucleotides |

| Range | 17–1189 | fmol/μmol Guanine |

Data from a study of 24 human liver samples. nih.govacs.orgnih.gov

Correlation with Exposure to Precursor Agents

The presence of 7-CEGua in human DNA is believed to be linked to exposure to certain precursor agents. One potential source is the carcinogenic nitrosamine (B1359907) 3-(methylnitrosamino)propionic acid (MNPA), which has been detected in human urine. nih.govacs.orgnih.gov Another significant suspected precursor is acrylic acid. nih.govacs.orgnih.gov The reaction of acrylic acid with DNA is a plausible mechanism for the formation of 7-CEGua. nih.govacs.org Given that acrylic acid can be a metabolite of acrolein, a compound found in sources like tobacco smoke, the link between exposure and adduct formation is an area of active investigation. nih.gov

Synthesis and Characterization of 7-(2-Carboxyethyl)guanine and its Labeled Analogs for Research

The accurate detection and quantification of 7-CEGua in biological samples rely on the availability of well-characterized analytical standards, including both non-labeled and isotope-labeled forms.

Preparation of Non-Labeled Standards for Research Applications

Non-labeled 7-CEGua standards are essential for method development and as reference materials in analytical studies. The synthesis of 7-CEGua has been described, involving the reaction of 2'-deoxyguanosine (B1662781) (dGuo) with 2-bromopropionic acid, followed by heating. nih.gov The resulting compound is characterized using techniques such as positive electrospray ionization mass spectrometry (ESI-MS) and ultraviolet (UV) spectroscopy to confirm its identity and purity. nih.gov

Synthesis of Isotope-Labeled Standards (e.g., [¹⁵N₅]7-CEGua) for Quantitative Studies

For precise quantification of 7-CEGua in complex biological matrices, stable isotope-labeled internal standards are indispensable. The synthesis of [¹⁵N₅]7-(2-Carboxyethyl)guanine ([¹⁵N₅]7-CEGua) has been accomplished. nih.govacs.orgnih.gov This labeled analog, which contains five ¹⁵N atoms, serves as an ideal internal standard in mass spectrometry-based quantitative analyses. nih.govacs.orgnih.gov

In the analytical workflow, a known amount of [¹⁵N₅]7-CEGua is added to the human DNA sample before enzymatic hydrolysis. nih.govacs.orgnih.gov The sample then undergoes solid-phase extraction and derivatization to their methyl esters before analysis by LC-ESI-MS/MS-SRM. nih.govacs.orgnih.gov By comparing the signal intensity of the native adduct to that of the isotope-labeled internal standard, researchers can accurately determine the amount of 7-CEGua in the original sample, correcting for any sample loss or variations during sample preparation and analysis. nih.gov

Comparative Research with Related Guanine Adducts

To better understand the significance of 7-CEGua, its occurrence and levels are often compared with other structurally related guanine adducts. A notable comparison is with 7-Carboxymethylguanine (7-CMGua). In the same study that ubiquitously detected 7-CEGua in human liver DNA, 7-CMGua was not detected in any of the 24 samples analyzed. nih.govacs.orgnih.gov This finding was surprising given that precursors to 7-CMGua, such as the nitrosamine N-nitrososarcosine (NSAR), are known to be present in the human diet and formed endogenously. nih.gov

Furthermore, the levels of 7-CEGua found in human liver DNA were substantially higher than those of other ethylated and propano adducts that have been quantified using similar analytical methods. For instance, the mean level of 7-CEGua (373 fmol/μmol Gua) was significantly greater than that of 7-ethylguanine (B95958) (42 fmol/μmol Gua) and N²-ethyl-dGuo (21 fmol/μmol dGuo). nih.gov This suggests a more prevalent source of exposure to the precursors of 7-CEGua. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 7-(2-Carboxyethyl)guanine | 7-CEGua |

| 7-Carboxymethylguanine | 7-CMGua |

| 3-(methylnitrosamino)propionic acid | MNPA |

| N-nitrososarcosine | NSAR |

| [¹⁵N₅]7-(2-Carboxyethyl)guanine | [¹⁵N₅]7-CEGua |

| 2'-deoxyguanosine | dGuo |

| 7-ethylguanine | 7-ethylGua |

| N²-ethyl-2'-deoxyguanosine | N²-ethyl-dGuo |

| Acrolein | |

| Acrylic acid |

Differentiation from 7-Carboxymethylguanine (7-CMGua)

Distinguishing 7-CEGua from 7-Carboxymethylguanine (7-CMGua) is of paramount importance in DNA adduct analysis. Both are N7-substituted guanine derivatives, but they differ by a single methylene (B1212753) group in their alkyl chain. This subtle structural difference has significant implications for their detection and apparent biological prevalence.

Initial hypotheses suggested that both 7-CEGua and 7-CMGua could be formed from the metabolism of carcinogenic nitrosamines, specifically N-nitrososarcosine (NSAR) for 7-CMGua and 3-(methylnitrosamino)propionic acid (MNPA) for 7-CEGua. nih.govacs.orgnih.gov However, a pivotal study analyzing human liver DNA samples yielded a surprising result: while 7-CEGua was ubiquitously detected in all 24 samples, 7-CMGua was not found in any. nih.govacs.org This finding suggests that the primary sources of these two adducts in the human liver are likely different. nih.gov

The analytical method used in this key study involved liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS-SRM). nih.govacs.orgnih.gov To enhance detection, the adducts were converted to their methyl esters. The mass spectrometer was then set to monitor specific mass-to-charge (m/z) transitions for each compound, allowing for their distinct and unambiguous identification. nih.govacs.org The absence of detectable 7-CMGua, despite the known presence of its precursor NSAR in human urine, points to potentially different metabolic fates or repair efficiencies for these two adducts. nih.gov

| Feature | 7-(2-Carboxyethyl)guanine (7-CEGua) | 7-Carboxymethylguanine (7-CMGua) |

| Structure | Guanine with a carboxyethyl group at the N7 position. | Guanine with a carboxymethyl group at the N7 position. |

| Potential Precursors | 3-(methylnitrosamino)propionic acid (MNPA), acrylic acid. nih.govacs.orgnih.gov | N-nitrososarcosine (NSAR), nitrosation of glycine. nih.govacs.orgnih.gov |

| Detection in Human Liver DNA | Ubiquitously detected in a study of 24 samples. nih.govacs.org | Not detected in the same study. nih.govacs.org |

| Analytical Differentiation | Achieved through LC-ESI-MS/MS-SRM by monitoring distinct m/z transitions of their methyl esters. nih.govacs.org | Achieved through LC-ESI-MS/MS-SRM by monitoring distinct m/z transitions of their methyl esters. nih.govacs.org |

Comparison with N2-(1′-Carboxyethyl)guanine (N2-1′-CEG) and Other Carboxyethylated Guanines

Beyond the N7 position, guanine can be alkylated at other sites, leading to a variety of structurally related adducts. One such example is N2-(1′-carboxyethyl)guanine. The position of the carboxyethyl group significantly influences the adduct's chemical properties and potential biological activity. While detailed comparative studies between 7-CEGua and N2-1′-CEG are limited, it is understood that the location of the alkyl group on the guanine base can affect DNA structure and the fidelity of DNA replication differently.

Another related compound is 7-(1'-Carboxyethyl)guanine, an isomer of 7-CEGua. nih.gov The synthesis of this compound has been described, and like 7-CEGua, it can be identified by mass spectrometry, exhibiting a unique fragmentation pattern. nih.gov The systematic study of these various carboxyethylated guanines is essential for a comprehensive understanding of the spectrum of DNA damage induced by their precursors.

Distinction from Other 7-Alkylguanine Adducts (e.g., 7-methylguanine (B141273), 7-(2-hydroxyethyl)guanine)

7-CEGua is part of a broader class of 7-alkylguanine adducts, which also includes well-studied compounds like 7-methylguanine and 7-(2-hydroxyethyl)guanine. While all share the common feature of an alkyl group at the N7 position, the nature of this alkyl group imparts distinct physicochemical properties.

7-alkylguanine adducts, in general, are not considered to be directly mutagenic. nih.gov However, their presence in DNA can lead to the formation of abasic sites through depurination, a process where the bond between the guanine base and the deoxyribose sugar is broken. nih.gov If not repaired, these abasic sites can lead to mutations, such as G to T transversions, during DNA replication. nih.gov

The levels of 7-CEGua found in human liver DNA have been reported to be substantially higher than those of 7-ethylguanine. nih.gov This suggests a more prevalent source or a less efficient repair mechanism for 7-CEGua compared to its ethylated counterpart. nih.gov The presence of the carboxylic acid functional group in 7-CEGua also differentiates it from adducts like 7-methylguanine and 7-(2-hydroxyethyl)guanine, potentially influencing its polarity, interaction with DNA repair enzymes, and its stability within the DNA double helix.

Future Directions in the Study of 7-(2-Carboxyethyl)guanine

The ongoing investigation into 7-CEGua presents several exciting avenues for future research that promise to deepen our understanding of its formation, biological consequences, and its role as a biomarker of DNA damage.

Elucidation of Comprehensive Metabolic Pathways of Precursors

A critical area for future research is the complete elucidation of the metabolic pathways leading to the formation of 7-CEGua. While acrylic acid has been proposed as a likely endogenous precursor, further studies are needed to confirm this and to investigate other potential sources. nih.govacs.orgnih.gov This includes exploring the role of endogenous nitrosation of compounds like 5,6-dihydrouracil. nih.gov Understanding the relative contributions of different precursors is essential for assessing the risks associated with exposure to these compounds and for developing strategies to mitigate DNA damage.

Advanced Spectroscopic and Structural Biology Investigations of Adducts

Future research should employ advanced spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) and X-ray crystallography, to investigate the precise structural impact of 7-CEGua on the DNA double helix. These studies can reveal how the adduct alters DNA conformation, base pairing, and interactions with proteins, including DNA polymerases and repair enzymes. Such structural insights are crucial for understanding the mechanisms by which 7-CEGua may lead to mutations or interfere with normal cellular processes.

Integration with Multi-Omics Approaches in DNA Damage Research

The integration of data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for advancing our understanding of the biological response to 7-CEGua. nih.govrsc.orgnih.gov By combining measurements of DNA adduct levels with global analyses of gene expression, protein abundance, and metabolic profiles, researchers can build comprehensive models of the cellular response to this specific type of DNA damage. nih.govrsc.orgnih.gov This systems-level approach can help to identify key signaling pathways and cellular processes that are perturbed by the presence of 7-CEGua, ultimately providing a more holistic view of its biological impact. nih.govrsc.orgnih.gov The development of novel computational tools and frameworks will be essential for integrating these large and complex datasets. arxiv.orgrsc.org

Q & A

Basic Research Questions

Q. What are the primary experimental methods for detecting 7-(2-Carboxyethyl)guanine in biological samples?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) and use reverse-phase columns (C18) for separation. Calibrate with synthetic standards of 7-(2-Carboxyethyl)guanine to confirm retention times and fragmentation patterns .

- Immunoassays : Develop polyclonal antibodies against the adduct. Validate specificity using competitive ELISA with structurally similar adducts (e.g., 7-methylguanine) to minimize cross-reactivity .

- Data Validation : Include negative controls (unexposed DNA samples) and spike recovery experiments to assess matrix effects.

Q. How can researchers confirm the identity of 7-(2-Carboxyethyl)guanine in synthesized samples?

- Methodology :

- Spectral Characterization : Use -NMR to confirm the presence of the carboxyethyl moiety (δ 2.5–3.5 ppm for CH groups). Compare with reference spectra from databases like NIST Chemistry WebBook .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) with <5 ppm mass accuracy.

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and report peak area percentages (>95% purity required for biological studies) .

Q. What are the key considerations for designing in vitro studies to assess the genotoxicity of 7-(2-Carboxyethyl)guanine?

- Methodology :

- Model Systems : Use human hepatocyte cell lines (e.g., HepG2) for metabolic competence. Include positive controls (e.g., acrylamide-treated cells) and measure adduct levels at multiple time points (24–72 h) to assess accumulation .

- Dose-Response Analysis : Test a range of concentrations (0.1–100 µM) to determine linearity. Use non-linear regression to calculate EC values .

Advanced Research Questions

Q. How should researchers address contradictions in adduct quantification data across studies?

- Methodology :

- Source Analysis : Compare experimental conditions (e.g., single- vs. double-stranded DNA exposure to alkylating agents). For example, 7-(2-Carboxyethyl)guanine adduct ratios vary significantly depending on DNA conformation (0.05–0.43 ratios observed in single- vs. double-stranded DNA) .

- Replication : Repeat experiments under standardized protocols (pH, temperature, and buffer composition) to isolate variables. Use interlaboratory validation to confirm reproducibility .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity in detection methods .

Q. What strategies optimize the synthesis of 7-(2-Carboxyethyl)guanine for mechanistic studies?

- Methodology :

- Reaction Optimization : Use 3-propiolactone as an alkylating agent under alkaline conditions (pH 9–10) to enhance nucleophilic attack at the N7 position of guanine. Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/methanol/water 7:2:1) .

- Purification : Employ size-exclusion chromatography to separate unreacted guanine and byproducts.

- Yield Improvement :

| Parameter | Optimal Condition | Yield Increase |

|---|---|---|

| Temperature | 37°C | 15% |

| Reaction Time | 24 h | 20% |

| Molar Ratio (Guanine:Alkylating Agent) | 1:5 | 30% |

Q. How can advanced bioinformatics tools elucidate the mutagenic potential of 7-(2-Carboxyethyl)guanine?

- Methodology :

- Molecular Dynamics Simulations : Model adduct-induced DNA helix distortions using AMBER or CHARMM force fields. Compare energy landscapes with native DNA to predict replication errors .

- Next-Generation Sequencing (NGS) : Perform whole-genome sequencing of adduct-exposed cells (e.g., yeast or bacterial models) to map mutation hotspots. Use tools like MutSigCV for statistical analysis .

Data Presentation and Reproducibility

Q. What are best practices for reporting 7-(2-Carboxyethyl)guanine data in publications?

- Guidelines :

- Supplemental Data : Provide raw chromatograms, spectral files, and statistical scripts in supporting information. Reference these files in the main text using hyperlinks .

- Error Reporting : Include confidence intervals (95% CI) for adduct quantification and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

- Reproducibility Checklist : Detail reagent sources (e.g., Sigma-Aldlotrich catalog numbers), instrument calibration dates, and software versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.